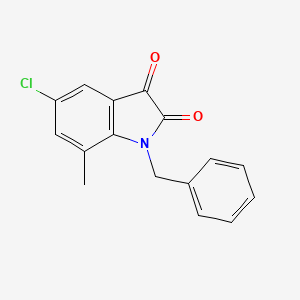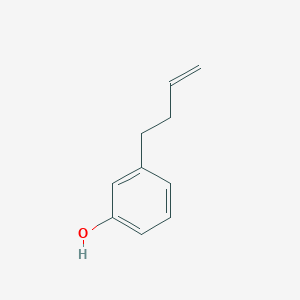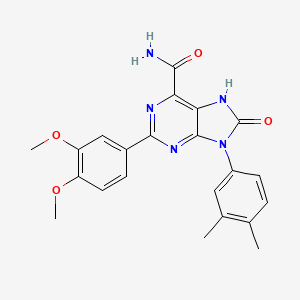
1-Benzyl-5-chloro-7-methylindole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are frequently used in the synthesis of various organic compounds . Indole derivatives, both natural and synthetic, show various biologically vital properties .
Synthesis Analysis
Indoles are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions offer access to complex molecules .Molecular Structure Analysis
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids .Chemical Reactions Analysis
Indoles have been applied in multicomponent reactions for the synthesis of a variety of heterocyclic compounds . They are significant nitrogen-based heterocycles with particular importance in the synthesis of complex heterocyclic scaffolds .Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Chemical Properties
Synthesis and Antibacterial Activity : A study demonstrated the synthesis of alkoxy isoindole-1,3-diones and their derivatives, highlighting their antibacterial properties against various bacterial strains. This suggests a potential application in developing chemotherapeutic agents (Ahmed et al., 2006).
Molecular Geometry and Electronic Properties : Research on the spectroscopic and quantum chemical studies of molecular geometry, including the analysis of frontier molecular orbital and natural bond orbitals of related compounds, has shown their significance in understanding the electronic properties and charge transfer mechanisms within these molecules (Sylaja et al., 2016).
Antiproliferative Evaluation : Derivatives of 1H-Benzo[f]indazole-4,9-dione conjugated with C-protected amino acids were synthesized and evaluated for their antiproliferative activity on cancer cell lines, indicating their potential as anticancer agents (Molinari et al., 2015).
Biological and Pharmacological Applications
Glycogen Synthase Kinase-3 Inhibition : Benzo[e]isoindole-1,3-diones have been identified as potential inhibitors of glycogen synthase kinase-3 (GSK-3), a key enzyme implicated in various diseases. The inhibition of GSK-3beta and the effects on zebrafish embryo growth were evaluated, providing a foundation for future drug development (Zou et al., 2010).
Electrochemical Studies for Biological Insights : The electrochemical oxidation of indole-3-acetic acid, a compound structurally related to 1-Benzyl-5-chloro-7-methylindole-2,3-dione, in acidic medium was investigated, providing insights into the mechanisms and products formed. This research could aid in understanding the biological roles and metabolic pathways of similar compounds (Hu & Dryhurst, 1993).
Photophysical and Electrochemical Properties
Photophysical Behavior Analysis : Studies on the excited-state intramolecular proton transfer (ESIPT) inspired fluorescent derivatives of isoindole have explored their photophysical behavior, demonstrating their potential in developing fluorescent probes and materials sensitive to solvent polarity (Deshmukh & Sekar, 2015).
Electrochemical Oxidation and Mechanism Elucidation : The electrochemical oxidation process of related compounds has been studied to understand the mechanisms leading to various products. These findings have implications for the synthesis of novel compounds and the exploration of their reactivity and stability under different conditions (Hu & Dryhurst, 1993).
Wirkmechanismus
Target of Action
1-Benzyl-5-chloro-7-methylindole-2,3-dione is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are biologically active compounds used for treating various disorders, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to show various biologically vital properties .
Safety and Hazards
Zukünftige Richtungen
Indoles have attracted increasing attention in recent years due to their biological and pharmaceutical activities . The last decade has witnessed considerable activity towards the synthesis of indole derivatives . The investigation of novel methods of synthesis has attracted the attention of the chemical community .
Eigenschaften
IUPAC Name |
1-benzyl-5-chloro-7-methylindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-10-7-12(17)8-13-14(10)18(16(20)15(13)19)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPRARYHVGMXGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(C(=O)C2=O)CC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-({Cyclopropyl[(3,4-dichlorophenyl)methyl]amino}methyl)-4-phenylazetidin-2-one](/img/structure/B2963224.png)

![3-(Prop-2-enoyl)-3,7,15-triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one](/img/structure/B2963229.png)
![Ethyl 2-[(4-cyanobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2963230.png)

![Tert-butyl 8,10-dioxo-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2963232.png)
![1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone](/img/structure/B2963233.png)


![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2963238.png)
![8-((4-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2963239.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2963242.png)
